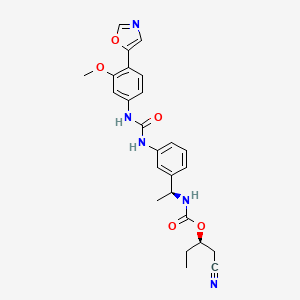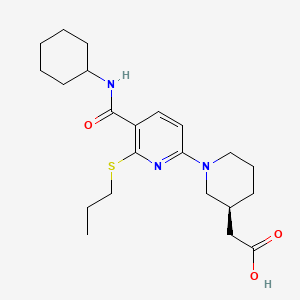
IRINOTECAN HYDROCHLORIDE Trihydrate
Overview
Description
IRINOTECAN HYDROCHLORIDE Trihydrate is a water-soluble analogue of camptothecin, a natural compound extracted from the Chinese tree Camptotheca acuminata . It is a topoisomerase inhibitor used primarily in chemotherapy to treat metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma . The compound was first commercially available in Japan in 1994 and was approved by the FDA in 1996 .
Mechanism of Action
Target of Action
Irinotecan Hydrochloride Trihydrate, also known as Irinotecan Hcl Trihydrate, primarily targets DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain that arises during the unwinding of the DNA double helix .
Biochemical Pathways
Upon administration, Irinotecan is converted into its active metabolite, SN-38, by a carboxylesterase-converting enzyme primarily in the liver and gastrointestinal tract . The formation of the topoisomerase I-DNA complex prevents the religation of the DNA strands, inducing single-stranded DNA breaks . These breaks are then converted into double-stranded breaks during DNA replication, which can lead to cell death .
Pharmacokinetics
Irinotecan undergoes metabolism in the liver, where it is converted into its active metabolite, SN-38 . The drug and its metabolites are primarily excreted via the bile duct and kidneys . The elimination half-life of Irinotecan is approximately 6 to 12 hours .
Action Environment
The action of Irinotecan can be influenced by various environmental factors. For instance, the conversion of Irinotecan into its active metabolite, SN-38, is primarily carried out in the liver and gastrointestinal tract . Therefore, the function of these organs can significantly impact the efficacy of the drug. Additionally, genetic variations, such as the presence of two copies of the UGT1A1*28 gene variant, can increase the risk of side effects .
Biochemical Analysis
Biochemical Properties
Irinotecan Hydrochloride Trihydrate is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . Both this compound and SN-38 inhibit DNA topoisomerase I , acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands .
Cellular Effects
This compound and its active metabolite SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death . In glioma models, this compound decreases the number of tumor vessels and decreases expression of VEGF and HIF-1α, inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature for at least two weeks .
Metabolic Pathways
Upon administration, this compound is converted primarily in the liver into its active metabolite, SN-38, by carboxylesterase . Both this compound and SN-38 inhibit DNA topoisomerase I .
Transport and Distribution
It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .
Subcellular Localization
It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IRINOTECAN HYDROCHLORIDE Trihydrate involves the preparation of 7-ethyl-10-hydroxycamptothecin (SN-38) as an intermediate . This intermediate is then reacted with 1-chlorocarbonyl-4-piperidinopiperidine base to obtain crude IRINOTECAN, which is purified by column chromatography and further converted into its hydrochloride trihydrate salt .
Industrial Production Methods: Industrial production of this compound typically involves a semi-synthetic approach starting from natural camptothecin. The process includes multiple steps of chemical reactions and purification to achieve the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: IRINOTECAN HYDROCHLORIDE Trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The compound is primarily converted into its active metabolite, SN-38, by carboxylesterase in the liver .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include hydrochloric acid, potassium hydroxide, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the compound .
Major Products Formed: The major product formed from the reactions of this compound is SN-38, which is a potent inhibitor of DNA topoisomerase I . This metabolite plays a crucial role in the compound’s antitumor activity .
Scientific Research Applications
IRINOTECAN HYDROCHLORIDE Trihydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for treating various cancers, including colorectal and pancreatic cancers . In biological research, it is used to study the mechanisms of DNA topoisomerase inhibition and the effects of chemotherapy on cancer cells . The compound is also used in the development of new drug formulations and delivery systems, such as liposomal formulations and nanoparticles .
Comparison with Similar Compounds
IRINOTECAN HYDROCHLORIDE Trihydrate is unique among topoisomerase inhibitors due to its water solubility and enhanced stability . Similar compounds include topotecan and camptothecin, which also inhibit DNA topoisomerase I but differ in their solubility and pharmacokinetic properties . Topotecan, for example, is less water-soluble and has a shorter half-life compared to this compound .
Properties
CAS No. |
136572-09-3 |
|---|---|
Molecular Formula |
C33H41ClN4O7 |
Molecular Weight |
641.2 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1 |
InChI Key |
OHNBIIZWIUBGTK-NYPSMHOZSA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
Appearance |
Yellow solid powder |
| 136572-09-3 | |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7 Ethyl 10 hydroxycamptothecin 7-ethyl-10-hydroxycamptothecin Camptosar Camptothecin 11 camptothecin-11 CPT 11 CPT-11 CPT11 irinotecan irinotecan hydrochloride Irrinotecan NK012 compound SN 38 SN 38 11 SN-38 SN-38-11 SN3811 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)


